molecular formula C14H15NO6 B12926129 Diethyl (1H-indole-5,6-diyl) bis(carbonate)

Diethyl (1H-indole-5,6-diyl) bis(carbonate)

Cat. No.: B12926129
M. Wt: 293.27 g/mol
InChI Key: IDPULASOAGOLOL-UHFFFAOYSA-N
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Description

Diethyl (1H-indole-5,6-diyl) bis(carbonate) is a compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1H-indole-5,6-diyl) bis(carbonate) typically involves the reaction of indole derivatives with diethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the formation of the carbonate ester. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Diethyl (1H-indole-5,6-diyl) bis(carbonate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1H-indole-5,6-diyl) bis(carbonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-quinones, dihydroindole derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (1H-indole-5,6-diyl) bis(carbonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (1H-indole-5,6-diyl) bis(carbonate) involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1H-indole-5,6-diyl) bis(carbonate) is unique due to its specific carbonate ester functional groups, which impart distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(5-ethoxycarbonyloxy-1H-indol-6-yl) ethyl carbonate

InChI

InChI=1S/C14H15NO6/c1-3-18-13(16)20-11-7-9-5-6-15-10(9)8-12(11)21-14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

IDPULASOAGOLOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)OCC

Origin of Product

United States

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